

Spectroscopic Data of 5-(Methoxymethyl)-2-furaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Methoxymethyl)-2-furaldehyde

Cat. No.: B158554

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-(Methoxymethyl)-2-furaldehyde**, a key organic compound with applications in various fields, including the synthesis of pharmaceuticals and biofuels. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-(Methoxymethyl)-2-furaldehyde**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **5-(Methoxymethyl)-2-furaldehyde** are presented below.

Table 1: ^1H NMR Spectral Data of **5-(Methoxymethyl)-2-furaldehyde** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.63	s	-	H-1 (Aldehyde)
7.23	d	3.5	H-3
6.51	d	3.5	H-4
4.55	s	-	H-6
3.40	s	-	H-7 (Methyl)

Table 2: ^{13}C NMR Spectral Data of **5-(Methoxymethyl)-2-furaldehyde** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
177.8	C-1 (Carbonyl)
161.0	C-5
152.5	C-2
122.0	C-3
110.0	C-4
65.9	C-6
58.3	C-7 (Methyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic IR absorption bands for **5-(Methoxymethyl)-2-furaldehyde** are detailed below.

Table 3: Key IR Absorption Bands of **5-(Methoxymethyl)-2-furaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930	Medium	C-H stretch (alkane)
~2830, ~2730	Weak	C-H stretch (aldehyde)
~1670	Strong	C=O stretch (conjugated aldehyde)
~1580	Medium	C=C stretch (furan ring)
~1150	Strong	C-O-C stretch (ether)
~1020	Strong	C-O stretch (furan ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **5-(Methoxymethyl)-2-furaldehyde** under electron ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data for **5-(Methoxymethyl)-2-furaldehyde**

m/z	Relative Intensity (%)	Proposed Fragment
140	100	[M] ⁺ (Molecular Ion)
139	80	[M-H] ⁺
111	60	[M-CHO] ⁺
109	50	[M-OCH ₃] ⁺
97	40	[M-CH ₂ OCH ₃] ⁺
81	30	[C ₅ H ₅ O] ⁺
53	20	[C ₄ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided to ensure accurate and reproducible results.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 5-10 mg of **5-(Methoxymethyl)-2-furaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

- The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- For ^1H NMR, a standard single-pulse experiment is typically used with 16 to 32 scans and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

3. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the TMS signal.
- Integration of the ^1H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

1. Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **5-(Methoxymethyl)-2-furaldehyde** directly onto the center of the ATR crystal.

2. Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

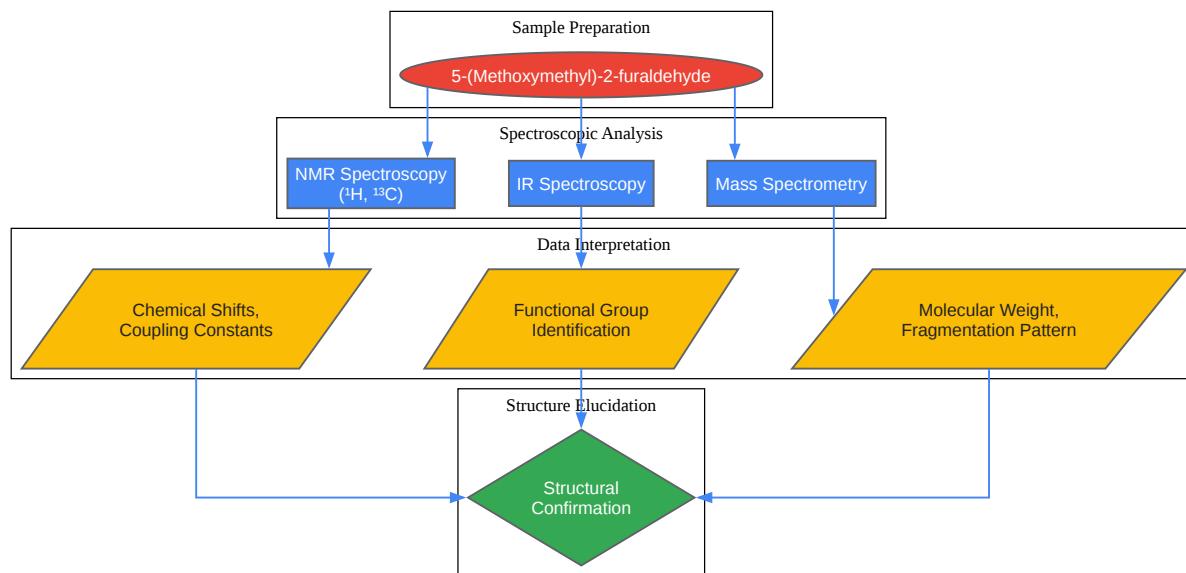
1. Sample Introduction:

- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, a small amount of the liquid sample is placed in a capillary tube.
- For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

2. Ionization:

- Electron ionization (EI) is performed using a standard electron energy of 70 eV.^{[1][2]} This energy level is sufficient to cause ionization and fragmentation, providing a characteristic mass spectrum.

3. Mass Analysis:


- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

4. Data Interpretation:

- The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
- The fragmentation pattern provides valuable information for structure elucidation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-(Methoxymethyl)-2-furaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Methoxymethyl)-2-furaldehyde | C7H8O3 | CID 74711 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1917-64-2 CAS MSDS (5-(METHOXYMETHYL)-2-FURALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-(Methoxymethyl)-2-furaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158554#spectroscopic-data-of-5-methoxymethyl-2-furaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com